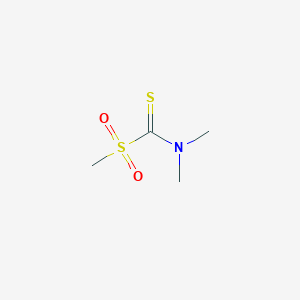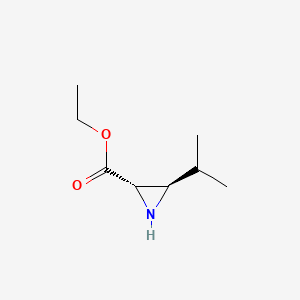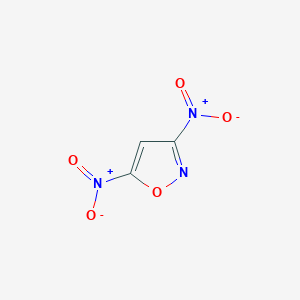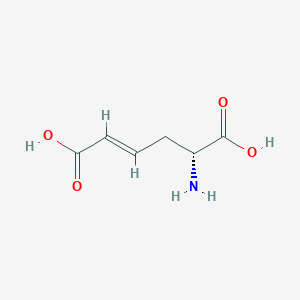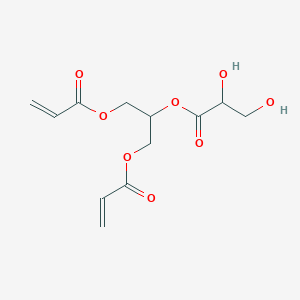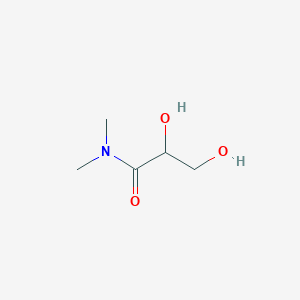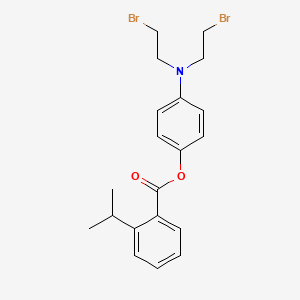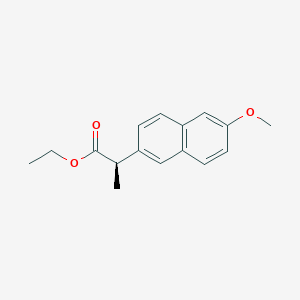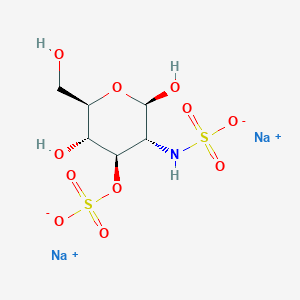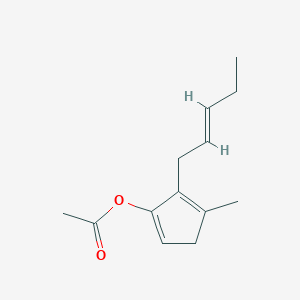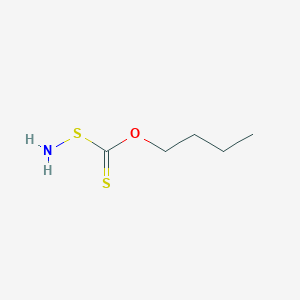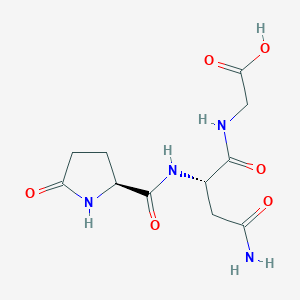
pGlu-Asn-Gly
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pGlu-Asn-Gly typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the C-terminal amino acid (glycine) to a solid resin. Subsequent amino acids (asparagine and pyroglutamic acid) are added sequentially through coupling reactions. Each coupling step is followed by deprotection to remove protecting groups from the amino acids, allowing the next amino acid to be added. The final product is cleaved from the resin and purified .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of SPPS can be scaled up for larger production. Automation and optimization of reaction conditions, such as temperature, pH, and solvent choice, are crucial for efficient large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
pGlu-Asn-Gly can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous conditions.
Substitution: Halogens, nucleophiles; typically carried out in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the peptide, while reduction may yield reduced derivatives.
Wissenschaftliche Forschungsanwendungen
pGlu-Asn-Gly has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Explored for its potential therapeutic effects, such as in drug delivery systems and as a bioactive peptide.
Industry: Utilized in the development of novel materials and biotechnological applications.
Wirkmechanismus
The mechanism of action of pGlu-Asn-Gly involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity. The pyroglutamic acid residue can influence the peptide’s stability and binding affinity, while the asparagine and glycine residues contribute to its overall structure and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
pGlu-His-Pro: Another tripeptide with different amino acid composition.
pGlu-Gln-Arg: A peptide with similar structural features but different functional properties.
pGlu-Gly-Gly: A simpler tripeptide with glycine residues.
Uniqueness
pGlu-Asn-Gly is unique due to its specific amino acid sequence, which imparts distinct biochemical properties. The presence of pyroglutamic acid enhances its stability, while asparagine and glycine contribute to its flexibility and reactivity.
Eigenschaften
Molekularformel |
C11H16N4O6 |
|---|---|
Molekulargewicht |
300.27 g/mol |
IUPAC-Name |
2-[[(2S)-4-amino-4-oxo-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]butanoyl]amino]acetic acid |
InChI |
InChI=1S/C11H16N4O6/c12-7(16)3-6(10(20)13-4-9(18)19)15-11(21)5-1-2-8(17)14-5/h5-6H,1-4H2,(H2,12,16)(H,13,20)(H,14,17)(H,15,21)(H,18,19)/t5-,6-/m0/s1 |
InChI-Schlüssel |
HYMUIMPABXIACR-WDSKDSINSA-N |
Isomerische SMILES |
C1CC(=O)N[C@@H]1C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)O |
Kanonische SMILES |
C1CC(=O)NC1C(=O)NC(CC(=O)N)C(=O)NCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



